molecular formula C16H13FN2S3 B5568445 5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole

5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole

Cat. No.: B5568445
M. Wt: 348.5 g/mol
InChI Key: NEJQZBMSGKKLNA-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This compound features a thiadiazole ring substituted with fluorophenyl and phenylmethylthio groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole typically involves the reaction of appropriate thiourea derivatives with α-halo ketones under Hantzsch thiazole synthesis conditions . The reaction is usually carried out in the presence of a green solvent like ethanol, which facilitates the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorophenyl and phenylmethylthio groups makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

2-benzylsulfanyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2S3/c17-14-8-6-13(7-9-14)11-21-16-19-18-15(22-16)20-10-12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJQZBMSGKKLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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